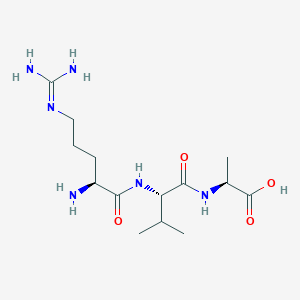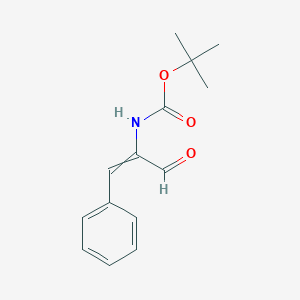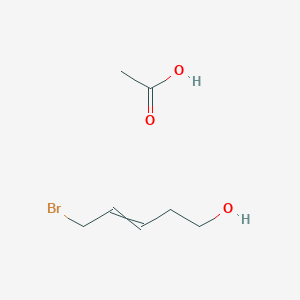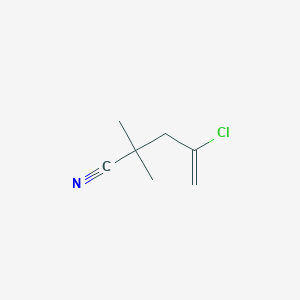![molecular formula C8H10Cl3NO3 B12553231 4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate CAS No. 189162-38-7](/img/structure/B12553231.png)
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate is an organic compound characterized by the presence of a trichloroethanimidoyl group attached to a butenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate typically involves the following steps:
Formation of the Trichloroethanimidoyl Intermediate: This step involves the reaction of trichloroacetonitrile with an appropriate amine under controlled conditions to form the trichloroethanimidoyl intermediate.
Coupling with But-2-en-1-yl Acetate: The trichloroethanimidoyl intermediate is then reacted with but-2-en-1-yl acetate in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the trichloroethanimidoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted butenyl acetates.
Aplicaciones Científicas De Investigación
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate involves its interaction with molecular targets through its reactive functional groups. The trichloroethanimidoyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in medicinal and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-amine: Similar structure but with an amine group instead of an acetate group.
Uniqueness
4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate is unique due to the presence of both the trichloroethanimidoyl and acetate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
189162-38-7 |
|---|---|
Fórmula molecular |
C8H10Cl3NO3 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
4-(2,2,2-trichloroethanimidoyl)oxybut-2-enyl acetate |
InChI |
InChI=1S/C8H10Cl3NO3/c1-6(13)14-4-2-3-5-15-7(12)8(9,10)11/h2-3,12H,4-5H2,1H3 |
Clave InChI |
LREWEVVBUGQBKB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC=CCOC(=N)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)



![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)

![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)


![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)
![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
